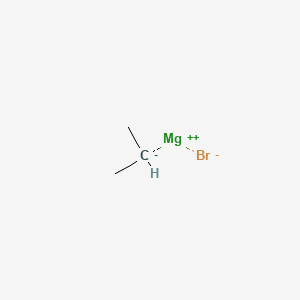

Isopropylmagnesium Bromide

Beschreibung

The exact mass of the compound Magnesium, bromo(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

magnesium;propane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKCSZQWLOVUGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074333 | |

| Record name | Magnesium, bromo(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-39-8 | |

| Record name | Magnesium, bromo(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromo(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromo(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(1-methylethyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropylmagnesium Bromide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthesis of Isopropylmagnesium Bromide, a crucial Grignard reagent in organic chemistry. It details the underlying reaction mechanism, critical experimental parameters, and specific laboratory protocols.

Core Reaction Mechanism: The Grignard Formation

The synthesis of this compound, like other Grignard reagents, proceeds via a reaction between an organic halide (2-bromopropane) and magnesium metal in an ethereal solvent.[1][2] The mechanism is widely understood to occur on the surface of the magnesium metal and is not a simple insertion of magnesium into the carbon-halogen bond.[3][4] Instead, it involves radical intermediates initiated by a single-electron transfer (SET) from the magnesium to the alkyl halide.[4][5]

The key steps of the mechanism are:

-

Initiation and Single-Electron Transfer (SET): The reaction begins with the transfer of a single electron from the surface of the magnesium metal to the antibonding orbital of the carbon-bromine bond in 2-bromopropane.[6] This initial step is rate-determining.[5]

-

Formation of Intermediates: The electron transfer results in the formation of a radical anion, which rapidly decomposes into an isopropyl radical (CH₃)₂CH• and a bromide anion (Br⁻).[6] Concurrently, the magnesium, having lost an electron, becomes a magnesium radical cation (Mg•⁺).

-

Radical Coupling: The highly reactive isopropyl radical then couples with the magnesium radical cation on the metal surface.[6]

-

Product Formation: The final step is the combination of the bromide anion with the newly formed organomagnesium cation to yield the final product, this compound (i-PrMgBr).

Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[5][7] They are aprotic and solvate the magnesium center of the Grignard reagent, forming a stabilizing complex that prevents the reagent from aggregating and decomposing.[5]

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocols

Successful synthesis requires meticulous attention to anhydrous conditions, as Grignard reagents react rapidly with protic sources like water.[4][5] The magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which must be removed or bypassed for the reaction to initiate.[1][7]

A. Lab-Scale Synthesis of this compound in THF [8]

This protocol describes a typical laboratory-scale preparation.

Reagents and Equipment:

-

Magnesium powder or turnings

-

2-bromopropane (isopropyl bromide)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (as an activator)

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Heating mantle

Procedure:

-

Preparation: Assemble the flame-dried glassware. Place magnesium (1.0 eq) and a small crystal of iodine in the flask. Purge the system with nitrogen or argon.

-

Solvent Addition: Add a portion of the anhydrous THF via a syringe or cannula.

-

Initiation: Add a small amount (approx. 5-10%) of the total 2-bromopropane (1.0 eq) to the magnesium suspension. The disappearance of the iodine color and the appearance of cloudiness or bubbling indicates initiation. Gentle warming may be required.

-

Addition: Once the reaction has initiated, dilute the remaining 2-bromopropane with anhydrous THF in the dropping funnel and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux (if necessary) for an additional 1-2 hours to ensure all the magnesium has reacted.

-

Storage: The resulting light gray to brown solution is the Grignard reagent. It should be used immediately or transferred to a sealed, dry storage vessel under an inert atmosphere. The concentration can be determined via titration.

References

- 1. byjus.com [byjus.com]

- 2. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical Properties of Isopropylmagnesium Bromide Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylmagnesium bromide (i-PrMgBr) is a Grignard reagent, a class of organometallic compounds discovered by Victor Grignard.[1] These reagents are pivotal in organic synthesis, particularly for the formation of carbon-carbon bonds.[2] this compound is widely utilized for introducing the isopropyl group into various molecules, a common structural motif in many pharmaceutical agents and fine chemicals.[3] This guide provides a comprehensive overview of the physical properties of this compound solutions, detailed experimental protocols for their determination, and logical workflows for its synthesis and quality control. Given that Grignard reagents are highly reactive, air-, and moisture-sensitive, specialized handling techniques are essential.[4]

Physical Properties of this compound Solutions

The physical properties of this compound are highly dependent on the solvent used and the concentration of the solution. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are crucial for the stability and reactivity of the Grignard reagent.[5] Below are tabulated summaries of the reported physical properties.

General Properties

| Property | Value | Source(s) |

| Appearance | Clear dark brown or dark gray solution | [6] |

| Air and Moisture Sensitivity | Highly sensitive | [6] |

| Storage Temperature | 2-8°C | [6] |

Solvent-Dependent Properties

Table 1: Physical Properties of this compound in Tetrahydrofuran (THF)

| Concentration (M) | Density (g/mL at 25°C) | Boiling Point (°C) | Flash Point (°C) | Melting Point (°C) |

| 0.75 | 0.982 | - | -30 (closed cup) | - |

| 1.0 | - | - | - | - |

| 2.0 | 0.982 | - | - | - |

| Generic | 0.982 | 148-154 | -17 | 114-116 |

Table 2: Physical Properties of this compound in 2-Methyltetrahydrofuran (2-MeTHF)

| Concentration (M) | Density (g/mL at 25°C) |

| 2.9 | - |

| 3.0 | 1.08 |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Tetrahydrofuran (THF) | Miscible | [3] |

| Diethyl ether | Miscible | [3] |

| Hydrocarbons | Immiscible | [3] |

Experimental Protocols

The determination of the physical properties of air-sensitive and reactive compounds like this compound requires specialized techniques to prevent decomposition and ensure accurate measurements. All glassware must be rigorously dried, and manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[4][7]

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound in tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

2-Bromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalyst)

-

Schlenk flask and condenser

-

Dropping funnel

-

Nitrogen or Argon gas line

-

Heating mantle

Procedure:

-

Assemble a dry Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of inert gas.

-

Add magnesium turnings and a small crystal of iodine to the flask.

-

Heat the flask gently under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all moisture is removed.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a solution of 2-bromopropane in anhydrous THF dropwise from the dropping funnel.

-

The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Once the reaction has started, continue the dropwise addition of the 2-bromopropane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[8]

-

Cool the resulting clear, dark brown to gray solution to room temperature. The Grignard reagent is now ready for use or for determination of its physical properties.

Protocol 2: Determination of Density using a Pycnometer under Inert Atmosphere

Materials:

-

Pycnometer with a known volume

-

Analytical balance

-

Schlenk line or glovebox

-

Cannula or syringe for liquid transfer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Transfer the pycnometer into a glovebox or attach it to a Schlenk line.

-

Under an inert atmosphere, carefully fill the pycnometer with the this compound solution using a cannula or syringe.[9]

-

Insert the stopper, ensuring any excess liquid is expelled through the capillary.

-

Carefully clean the outside of the pycnometer.

-

Weigh the filled pycnometer.

-

The density is calculated using the formula: Density = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer.[10]

Protocol 3: Determination of Boiling Point by Reflux under Inert Atmosphere

Materials:

-

Schlenk flask

-

Reflux condenser

-

Thermometer adapted for a sealed system

-

Heating mantle

-

Inert gas supply

Procedure:

-

Place a known volume of the this compound solution into a Schlenk flask equipped with a stir bar.

-

Attach a reflux condenser and a thermometer, ensuring the thermometer bulb is positioned in the vapor phase above the liquid surface. The entire apparatus must be under a positive pressure of inert gas.[11]

-

Gently heat the solution to a steady reflux.

-

Record the temperature at which the vapor and the returning condensate are in equilibrium. This temperature is the boiling point of the solution at the recorded atmospheric pressure.[11]

Protocol 4: Determination of Concentration by Titration

The concentration of the prepared Grignard reagent should be determined before use. This can be achieved by titration against a known standard.

Materials:

-

Iodine (I₂)

-

Anhydrous Lithium Chloride (LiCl) in THF

-

Syringes and needles

-

Dry glassware

Procedure (Iodine Titration):

-

Prepare a 0.5 M solution of LiCl in anhydrous THF.

-

In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a known volume (e.g., 1.0 mL) of the LiCl/THF solution.[12]

-

Cool the iodine solution to 0°C.

-

Slowly add the this compound solution dropwise via syringe until the dark brown color of the iodine disappears, indicating the endpoint.[12][13]

-

The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Quality control logic for this compound solution.

References

- 1. bohr.winthrop.edu [bohr.winthrop.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. This compound | 920-39-8 [amp.chemicalbook.com]

- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 5. This compound Solution 1.0 M in THF Best Price in Hyderabad [symaxlaboratories.net]

- 6. lookchem.com [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

- 9. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 10. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemtips.wordpress.com [chemtips.wordpress.com]

Isopropylmagnesium Bromide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isopropylmagnesium Bromide, a crucial Grignard reagent in organic synthesis. It covers its fundamental properties, detailed experimental protocols for its preparation and use, and a visual representation of its reactive pathway.

Core Properties of this compound

This compound is a highly reactive organometallic compound widely utilized in the formation of carbon-carbon bonds. Its utility in the synthesis of complex organic molecules makes it an invaluable tool in pharmaceutical and chemical research.

| Property | Value | Reference |

| CAS Number | 920-39-8 | [1][2][3] |

| Molecular Formula | C₃H₇BrMg | [1][2][3] |

| Molecular Weight | 147.30 g/mol | [2][3] |

| Appearance | Brown to gray solution | [2] |

| Density | 0.982 g/mL at 25 °C | [2] |

| Boiling Point | 80 °C (for a 15% solution in THF) | [1] |

| Flash Point | -17 °C | [2] |

| Solubility | Miscible with tetrahydrofuran (THF) and diethyl ether. Reacts violently with water. | [1][2] |

Experimental Protocols

The following are detailed methodologies for the preparation of this compound and its subsequent reaction with a ketone, a common application in drug development for creating tertiary alcohols.[4]

Preparation of this compound

This protocol describes the synthesis of this compound from 2-bromopropane and magnesium turnings.

Materials:

-

Magnesium turnings

-

2-Bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Apparatus Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. The flask is then purged with inert gas.

-

Solvent and Reagent Addition: Anhydrous THF is added to the flask to cover the magnesium turnings. A solution of 2-bromopropane (1.0 equivalent) in anhydrous THF is prepared and placed in the dropping funnel.

-

Reaction Initiation: A small portion of the 2-bromopropane solution is added to the magnesium suspension. The reaction may need to be initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of a cloudy gray solution indicate the start of the reaction.

-

Grignard Reagent Formation: The remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred and may be heated to reflux for an additional 30-60 minutes to ensure complete reaction.[1] The resulting dark brown or gray solution is the this compound reagent.

Grignard Reaction with a Ketone

This protocol outlines the reaction of the prepared this compound with a ketone to synthesize a tertiary alcohol.

Materials:

-

This compound solution in THF (prepared as above)

-

Ketone (e.g., Acetophenone)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

-

Reaction flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: The freshly prepared this compound solution is cooled in an ice bath under an inert atmosphere.

-

Ketone Addition: A solution of the ketone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction temperature.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled in an ice bath, and then slowly and carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts.[4]

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is typically extracted two to three times with diethyl ether to recover all of the product.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization.

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a tertiary alcohol using this compound and a ketone.

Caption: Workflow of a Grignard reaction with a ketone.

References

The Schlenk Equilibrium of Isopropylmagnesium Bromide in THF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Schlenk equilibrium as it pertains to isopropylmagnesium bromide (i-PrMgBr) in tetrahydrofuran (THF). While specific thermodynamic data for this particular Grignard reagent remains elusive in surveyed literature, this document outlines the fundamental principles of the equilibrium, the critical role of THF as a coordinating solvent, and the complex solution-state behavior of Grignard reagents. Furthermore, detailed experimental protocols, primarily centered around quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are presented to serve as a practical guide for researchers aiming to determine the equilibrium constants and thermodynamic parameters for this and similar systems. Comparative data for other Grignard reagents are provided to offer context and highlight expected trends.

Introduction: The Dynamic Nature of Grignard Reagents

Grignard reagents, organomagnesium halides with the general formula RMgX, are cornerstones of synthetic organic chemistry, valued for their potent nucleophilicity in forming carbon-carbon bonds. Despite their deceptively simple representation, their solution-state behavior is governed by a complex set of equilibria known as the Schlenk equilibrium, named after its discoverer Wilhelm Schlenk.[1][2] This equilibrium describes the disproportionation of an organomagnesium halide into its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium is highly sensitive to a variety of factors, including the nature of the organic group (R), the halide (X), the solvent, temperature, and concentration.[1][2]

For drug development professionals, a thorough understanding of the Schlenk equilibrium is paramount. The reactivity and effective concentration of the nucleophilic species in a Grignard reaction are dictated by the position of this equilibrium.[2] Variations in the equilibrium can lead to inconsistencies in reaction yields, impurity profiles, and overall process robustness. This guide focuses on this compound in THF, a commonly employed Grignard reagent, to provide a framework for its study and application.

The Core of the Matter: The Schlenk Equilibrium

The fundamental Schlenk equilibrium is represented as a reversible reaction where two molecules of the organomagnesium halide are in equilibrium with the dialkylmagnesium and magnesium dihalide.[1]

Figure 1: The basic Schlenk equilibrium for this compound.

In reality, the situation in a coordinating solvent like THF is more intricate. The magnesium centers are solvated by THF molecules, and various dimeric and oligomeric species can also exist in equilibrium.[3][4] The strong coordination of THF to the magnesium center plays a crucial role in shifting the equilibrium compared to less coordinating solvents like diethyl ether.[1] Generally, THF tends to favor a more balanced distribution of the monomeric species.[5]

Figure 2: A more detailed representation of the Schlenk equilibrium in THF.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data (Keq, ΔH, ΔS) for the Schlenk equilibrium of this compound in THF. However, to provide a valuable resource for researchers, the following tables are presented. Table 1 serves as a template for the data that would be determined experimentally for this compound. Table 2 provides comparative thermodynamic data for other Grignard reagents, offering insights into the expected magnitudes and signs of these values.

Table 1: Schlenk Equilibrium Data for this compound in THF (Hypothetical Data)

| Parameter | Value | Units | Method |

| Equilibrium Constant (Keq) at 298 K | Data not available | dimensionless | qNMR |

| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol | van't Hoff analysis |

| Entropy of Reaction (ΔS) | Data not available | J/(mol·K) | van't Hoff analysis |

Table 2: Thermodynamic Parameters for the Schlenk Equilibrium of Various Grignard Reagents in Ethereal Solvents

| Grignard Reagent (RMgX) | Solvent | ΔH (kJ/mol) | ΔS (J/(mol·K)) | Reference |

| [3,5-D₂]PhMgBr | THF | +13.3 | +56 | [3] |

| [3,5-D₂]PhMgBr | 2-MeTHF | -10.6 | -21 | [3] |

| 2,6-Me₂C₆H₃-MgBr | THF | +8.0 | +56 | [3] |

| 2-F₃C-C₆H₄-MgBr | THF | 0.0 | +22 | [3] |

| CpTIPS-MgBr | Diethyl Ether | -11.5 | 60 | [3] |

Note: The data in Table 2 is for aryl and cyclopentadienyl Grignard reagents and is intended to provide a comparative context.[3]

Experimental Protocols for Determining the Schlenk Equilibrium

The primary technique for the quantitative analysis of the Schlenk equilibrium in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6] Low-temperature NMR is particularly powerful as it can "freeze out" the dynamic exchange between species, allowing for their individual observation and quantification.

General Experimental Workflow

The determination of the Schlenk equilibrium parameters involves the careful preparation of NMR samples under inert conditions, acquisition of quantitative NMR spectra at various temperatures, and subsequent data analysis.

Figure 3: Experimental workflow for determining Schlenk equilibrium parameters.

Detailed Methodologies

4.2.1. Sample Preparation:

-

Grignard Reagent Synthesis: this compound is prepared by the reaction of isopropyl bromide with magnesium turnings in anhydrous THF under a dry, inert atmosphere (e.g., argon or nitrogen).

-

NMR Sample Preparation:

-

All glassware, including the J. Young NMR tube, must be rigorously dried and purged with an inert gas.

-

A known volume of the freshly prepared this compound solution is transferred to the J. Young NMR tube via a cannula under a positive pressure of inert gas.

-

A known amount of a suitable internal standard (e.g., ferrocene or 1,3,5-trimethoxybenzene), which does not react with the Grignard reagent and has signals that do not overlap with the species of interest, is added.

-

Anhydrous deuterated THF (THF-d₈) is added to the NMR tube to provide the lock signal and bring the sample to the appropriate volume.

-

4.2.2. Quantitative NMR (qNMR) Spectroscopy:

-

Spectrometer Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The probe temperature is carefully calibrated.

-

Acquisition Parameters:

-

A simple one-pulse experiment is typically sufficient.

-

To ensure accurate quantification, the relaxation delay (d1) should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Acquisition:

-

¹H NMR spectra are acquired at a range of temperatures (e.g., from room temperature down to the freezing point of the solvent in decrements of 10-20 K). The sample should be allowed to equilibrate at each temperature before acquisition.

-

4.2.3. Data Analysis:

-

Spectral Integration: The signals corresponding to the isopropyl protons of i-PrMgBr and i-Pr₂Mg are carefully integrated. The concentration of MgBr₂ is determined by the stoichiometry of the equilibrium.

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant at each temperature is calculated using the following equation: Keq = [i-Pr₂Mg][MgBr₂] / [i-PrMgBr]²

-

van't Hoff Analysis: The thermodynamic parameters are determined from the van't Hoff equation: ln(Keq) = - (ΔH/R)(1/T) + (ΔS/R) A plot of ln(Keq) versus 1/T will yield a straight line with a slope of -ΔH/R and a y-intercept of ΔS/R, where R is the ideal gas constant.

Conclusion

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01078K [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Reactivity of Isopropylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylmagnesium bromide (i-PrMgBr) is a versatile and widely utilized Grignard reagent in organic synthesis, prized for its ability to form new carbon-carbon bonds. This technical guide provides a comprehensive overview of its reactivity, exploring its dual nature as a potent nucleophile and a sterically hindered base. The document delves into its reactions with a variety of electrophiles, particularly carbonyl compounds, and discusses the factors influencing reaction pathways and product distribution. Key topics include the steric effects of the isopropyl group, the competition between 1,2-addition and enolization, and the enhanced reactivity of "Turbo Grignard" reagents. Quantitative data on reaction yields are presented in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to offer a clear visual representation of the concepts discussed. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to effectively harness the synthetic potential of this compound.

Core Concepts: Understanding the Reactivity of this compound

This compound is an organometallic compound characterized by a polar carbon-magnesium bond, which imparts a significant carbanionic character to the isopropyl group.[1] This inherent polarity dictates its chemical behavior, making it a powerful tool for the formation of new carbon-carbon bonds.[2] Its utility is particularly prominent in reactions with electrophilic centers, most notably the carbonyl group of aldehydes, ketones, and esters.[2]

Nucleophilicity vs. Basicity: A Delicate Balance

Like all Grignard reagents, this compound exhibits both nucleophilic and basic properties.[3] Its utility in synthesis is primarily derived from its role as a nucleophile, where the isopropyl carbanion attacks an electrophilic carbon atom.[3] However, its basicity cannot be overlooked. The bulky isopropyl group contributes to significant steric hindrance, which can influence the reaction pathway.[4] In cases where the electrophilic center is sterically congested, or when acidic protons are present in the substrate, the basic nature of this compound may dominate, leading to deprotonation (enolization) rather than nucleophilic addition.[5] The pKa of the conjugate acid of a Grignard reagent (an alkane) is typically around 50, making them exceptionally strong bases.[6][7]

dot graph "nucleophilicity_vs_basicity" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

iPrMgBr [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophilic Attack\n(C-C Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Basic Behavior\n(Proton Abstraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Steric_Hindrance [label="Steric Hindrance", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acidic_Proton [label="Acidic Proton (pKa < ~25)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

iPrMgBr -> Nucleophile [label="Less Hindered\nElectrophile"]; iPrMgBr -> Base [label="Hindered Electrophile or\nPresence of Acidic Proton"]; Steric_Hindrance -> Base [color="#5F6368"]; Acidic_Proton -> Base [color="#5F6368"]; } digraph "nucleophilicity_vs_basicity" { graph [maxWidth="760"]; caption [label="Dual reactivity of this compound.", fontname="Arial", fontsize=10]; }

The Influence of Steric Hindrance

The branched structure of the isopropyl group plays a critical role in the reactivity of this compound. This steric bulk can hinder its approach to crowded electrophilic centers.[8][9] While this can be a limitation in some cases, it can also be exploited to achieve selectivity. For instance, in reactions with sterically demanding ketones, the Grignard reagent may act as a reducing agent rather than an addition agent, transferring a hydride from its β-carbon.[5]

Reactions with Carbonyl Compounds

The reaction of this compound with carbonyl compounds is a cornerstone of its synthetic utility, providing access to a wide range of secondary and tertiary alcohols.[10]

Reactions with Aldehydes and Ketones: 1,2-Addition

This compound readily adds to the carbonyl carbon of aldehydes and ketones in a 1,2-addition fashion to form, after acidic workup, secondary and tertiary alcohols, respectively.[3] The general mechanism involves the nucleophilic attack of the isopropyl carbanion on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated.

dot graph "grignard_1_2_addition" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Reactants [label="i-PrMgBr + R(R')C=O\n(Aldehyde or Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Magnesium Alkoxide\n[R(R')C(i-Pr)OMgBr]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Acidic Workup\n(e.g., H3O+)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Secondary or Tertiary Alcohol\n[R(R')C(i-Pr)OH]", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Workup; Workup -> Product; } digraph "grignard_1_2_addition" { graph [maxWidth="760"]; caption [label="General workflow for 1,2-addition to carbonyls.", fontname="Arial", fontsize=10]; }

Table 1: Reaction of this compound with Various Ketones

| Ketone Substrate | Product | Yield (%) | Reference |

| Benzophenone | 1,1-Diphenyl-2-methyl-1-propanol | 85-95 | [11] |

| Acetophenone | 2-Phenyl-3-methyl-2-butanol | ~80 | [11] |

| Cyclohexanone | 1-Isopropylcyclohexanol | ~90 | General Knowledge |

| Di-tert-butyl ketone | Reduction to di-tert-butylcarbinol | Major Product | [5] |

Reactions with Esters: Double Addition

With esters, this compound typically undergoes a double addition. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to eliminate the alkoxy group, yielding a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup.[12][13] It is generally not possible to stop the reaction at the ketone stage.

dot graph "grignard_ester_reaction" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Ester [label="Ester (RCOOR')", fillcolor="#F1F3F4", fontcolor="#202124"]; iPrMgBr1 [label="1. i-PrMgBr", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Ketone [label="Ketone (RCO-i-Pr)", fillcolor="#F1F3F4", fontcolor="#202124"]; iPrMgBr2 [label="2. i-PrMgBr", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxide [label="Magnesium Alkoxide", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="3. H3O+", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tertiary_Alcohol [label="Tertiary Alcohol\n[RC(i-Pr)2OH]", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ester -> iPrMgBr1; iPrMgBr1 -> Tetrahedral_Intermediate [label="Addition"]; Tetrahedral_Intermediate -> Ketone [label="Elimination of R'OMgBr"]; Ketone -> iPrMgBr2; iPrMgBr2 -> Alkoxide [label="Addition"]; Alkoxide -> Workup; Workup -> Tertiary_Alcohol; } digraph "grignard_ester_reaction" { graph [maxWidth="760"]; caption [label="Reaction pathway of esters with Grignard reagents.", fontname="Arial", fontsize=10]; }

Table 2: Reaction of this compound with Various Esters

| Ester Substrate | Product | Yield (%) | Reference |

| Ethyl benzoate | 2-Methyl-1,1-diphenyl-2-propanol | Good | [14] |

| Methyl acetate | 2,3-Dimethyl-2-butanol | Good | [14] |

| Ethyl formate | Diisopropylcarbinol | Good | [14] |

1,2-Addition vs. Enolization: A Competitive Pathway

With sterically hindered ketones or ketones bearing acidic α-protons, enolization can become a significant side reaction.[5] In this pathway, the Grignard reagent acts as a base, abstracting an α-proton to form a magnesium enolate. Upon workup, the starting ketone is regenerated. The extent of enolization versus addition is influenced by factors such as the steric bulk of both the Grignard reagent and the ketone, the reaction temperature, and the solvent.

dot graph "addition_vs_enolization" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="i-PrMgBr + Enolizable Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="1,2-Addition Product\n(Tertiary Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolization [label="Enolization\n(Regenerated Ketone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Addition [label="Less Steric Hindrance"]; Start -> Enolization [label="High Steric Hindrance"]; } digraph "addition_vs_enolization" { graph [maxWidth="760"]; caption [label="Competition between 1,2-addition and enolization.", fontname="Arial", fontsize=10]; }

"Turbo Grignard" Reagents: Enhancing Reactivity

The reactivity of this compound can be significantly enhanced by the addition of lithium chloride (LiCl), forming what is known as a "Turbo Grignard" reagent (i-PrMgCl·LiCl). The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species. This increased reactivity is particularly beneficial for challenging reactions, such as the halogen-magnesium exchange with unreactive aryl bromides and chlorides, allowing for the preparation of functionalized Grignard reagents under milder conditions.

Table 3: Halogen-Magnesium Exchange with i-PrMgCl·LiCl

| Aryl Halide | Product after Trapping with Electrophile | Yield (%) | Reference |

| 4-Bromotoluene | 4-Methylbenzoic acid (after CO2 quench) | 85-95 | |

| 4-Chlorobenzonitrile | 4-Cyanobenzaldehyde (after DMF quench) | ~70 | |

| 2-Bromopyridine | 2-Phenylpyridine (after PhB(OH)2/Pd cat. coupling) | ~80 |

Experimental Protocols

General Considerations for Handling this compound

This compound is highly reactive and sensitive to both moisture and atmospheric oxygen. Therefore, all reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

dot graph "inert_atmosphere_setup" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Flask [label="Oven-Dried Reaction Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Septum [label="Rubber Septum", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nitrogen [label="Nitrogen/Argon Inlet", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bubbler [label="Oil Bubbler", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Syringe [label="Syringe for Reagent Addition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Flask -> Septum; Septum -> Nitrogen; Nitrogen -> Bubbler [label="Positive Pressure"]; Syringe -> Septum [label="Reagent Transfer"]; } digraph "inert_atmosphere_setup" { graph [maxWidth="760"]; caption [label="Basic setup for reactions under inert atmosphere.", fontname="Arial", fontsize=10]; }

Protocol for the Reaction of this compound with Benzophenone

This protocol describes the synthesis of 1,1-diphenyl-2-methyl-1-propanol.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Anhydrous diethyl ether or THF

-

Isopropyl bromide

-

Benzophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask. If the reaction is slow to initiate, add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of isopropyl bromide in anhydrous diethyl ether.

-

Add a small portion of the isopropyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux.

-

Once the reaction has initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve benzophenone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Protocol for the Halogen-Magnesium Exchange using i-PrMgCl·LiCl

This protocol describes the preparation of an aryl Grignard reagent from an aryl bromide.

Materials:

-

Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF)

-

Aryl bromide

-

Anhydrous THF

-

Electrophile (e.g., benzaldehyde, CO2)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry, nitrogen-flushed flask, add a solution of the aryl bromide in anhydrous THF.

-

Cool the solution to the desired temperature (typically between -20 °C and 0 °C).

-

Add the isopropylmagnesium chloride lithium chloride complex solution dropwise via syringe.

-

Stir the reaction mixture at this temperature for 1-2 hours to allow for complete halogen-magnesium exchange.

-

Add the chosen electrophile dropwise at the same temperature.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product as necessary.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its reactivity is a nuanced interplay of its nucleophilic and basic properties, heavily influenced by the steric demands of both the reagent and the substrate. A thorough understanding of these factors is crucial for predicting reaction outcomes and designing efficient synthetic strategies. The use of "Turbo Grignard" reagents has further expanded the scope of its applications, enabling the formation of a wide array of functionalized organomagnesium compounds. By following carefully controlled experimental procedures, researchers can effectively leverage the reactivity of this compound to construct complex molecular architectures, a critical task in drug discovery and development.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. reddit.com [reddit.com]

- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

Isopropylmagnesium Bromide: A Comprehensive Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Isopropylmagnesium bromide, a Grignard reagent, is a potent nucleophile widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its utility is paralleled by its significant reactivity and associated hazards, necessitating stringent safety protocols for its handling and use.[1] This in-depth technical guide provides essential safety precautions, handling procedures, and emergency responses to mitigate the risks associated with this pyrophoric and water-reactive compound.

Hazard Identification and Classification

This compound is a highly hazardous substance that presents multiple risks, including flammability, reactivity, and corrosivity.[3][4] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |

| Substances which, in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |

| Carcinogenicity (Suspected) | 2 | H351: Suspected of causing cancer. |

| Specific target organ toxicity — repeated exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure. |

This table summarizes the GHS classification for this compound, often in a solution with a flammable solvent like Tetrahydrofuran (THF), which contributes to the overall hazard profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to contain flammable vapors and prevent exposure.[3][5]

-

Inert Atmosphere: Due to its reactivity with air and moisture, all transfers and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[6][7] A glove box is the preferred environment for handling solid pyrophorics.[8]

-

Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[9][10]

-

Fire Extinguisher: A Class D fire extinguisher for combustible metals or a standard dry powder (ABC) extinguisher must be readily available.[1][6] NEVER use water or carbon dioxide (CO₂) extinguishers. [1][6]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[5][10] | Protects against splashes and potential explosions. |

| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex) must be worn and fully buttoned.[9][11] For larger quantities, a chemical-resistant apron over the lab coat is required.[9] | Provides protection against fire and chemical splashes. |

| Hand Protection | Double gloving is recommended. An inner nitrile glove for dexterity and an outer glove of a material like neoprene or butyl rubber for chemical resistance.[5][9] Leather or Kevlar gloves can be worn underneath for added fire protection.[8] | Protects hands from chemical contact and potential fire. |

| Footwear | Fully enclosed, chemical-resistant shoes with steel toes are recommended.[12][13] | Protects feet from spills and falling objects. |

| Respiratory Protection | For situations with potential for aerosol generation or high vapor concentrations, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[4] | Protects against inhalation of harmful vapors. |

Safe Handling and Experimental Protocols

Adherence to established protocols is critical for the safe execution of experiments involving this compound.

General Handling Precautions

-

Work in a designated area: Clearly demarcate the area where the reagent is being used and remove all flammable materials and water sources.[6]

-

Use appropriate equipment: Glassware should be oven-dried to remove all moisture and cooled under an inert atmosphere before use.[8][14] Use syringes with locking mechanisms for transfers.[8]

-

Avoid static discharge: Ground and bond all equipment to prevent static electricity buildup, which can ignite flammable vapors.[3] Use non-sparking tools.

-

Never work alone: Always have a second person present who is aware of the hazards and emergency procedures.[7][15]

Experimental Workflow: A Typical Grignard Reaction

The following diagram illustrates a standard workflow for a Grignard reaction involving the use of this compound.

Quenching and Disposal

Excess or unreacted this compound must be quenched carefully.

-

Quenching Protocol:

-

Disposal: Dispose of the quenched reaction mixture and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Never dispose of active Grignard reagents down the drain.

Storage and Incompatibilities

Proper storage is crucial to maintain the integrity of the reagent and prevent hazardous situations.

-

Storage Conditions: Store this compound in a cool, dry, well-ventilated area, away from sources of ignition.[3][16] It should be stored under an inert atmosphere.[6] The recommended storage temperature is typically 2-8°C.[17][18]

-

Incompatible Materials: Keep away from water, moisture, acids, alcohols, amines, oxidizing agents, and halogenated compounds.[4]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Spills

-

Minor Spill (in a fume hood): Smother the spill with a dry absorbent material such as dry sand, powdered lime, or soda ash.[1][6] Do not use combustible materials like paper towels.[6]

-

Major Spill: Evacuate the laboratory immediately and activate the fire alarm.[1] Contact emergency personnel.

Fire

-

Small Fire: A small fire at the tip of a needle can often be extinguished by smothering it with a beaker of sand.[1]

-

Larger Fire: Use a Class D fire extinguisher or a standard dry powder (ABC) extinguisher.[1][6] Do not use water or a CO₂ extinguisher as they will exacerbate the fire. [1][6] If the fire is large or cannot be controlled, evacuate the area and call for emergency assistance.

First Aid

The following diagram outlines the immediate first aid response for different types of exposure.

Specific First Aid Measures:

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[19] Remove all contaminated clothing.[20] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air.[3] If breathing has stopped, provide artificial respiration.[21] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

By understanding the significant hazards of this compound and rigorously adhering to the safety precautions and handling procedures outlined in this guide, researchers can mitigate the risks and safely utilize this valuable reagent in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. cloudfront.zoro.com [cloudfront.zoro.com]

- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 6. ehs.uci.edu [ehs.uci.edu]

- 7. dchas.org [dchas.org]

- 8. as.uky.edu [as.uky.edu]

- 9. cmu.edu [cmu.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. epa.gov [epa.gov]

- 14. quora.com [quora.com]

- 15. acs.org [acs.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. イソプロピルマグネシウム ブロミド 溶液 0.75 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 21. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Solubility of Isopropylmagnesium Bromide in Ethereal Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and handling of isopropylmagnesium bromide in common ethereal solvents. This compound is a crucial Grignard reagent in organic synthesis, valued for the introduction of an isopropyl group and as a strong, non-nucleophilic base. Its performance is intrinsically linked to its behavior in the solvents used for its preparation and reaction. This document consolidates available data on its solubility, discusses the critical Schlenk equilibrium, and provides detailed experimental protocols for concentration determination.

Core Concepts: The Schlenk Equilibrium

Grignard reagents, including this compound, exist in solution as a complex equilibrium of several species, known as the Schlenk equilibrium. This equilibrium involves the monomeric Grignard reagent (RMgX), the dimeric form, and a redistribution to form diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the alkyl and halide groups. Ethereal solvents play a crucial role by coordinating to the magnesium center, thereby influencing the solubility and reactivity of the Grignard reagent.

Caption: The Schlenk equilibrium for this compound in solution.

Solubility of this compound

Precise quantitative data on the maximum solubility of this compound in various ethereal solvents is not extensively documented in publicly available literature. However, the concentrations of commercially available solutions provide a practical indication of its solubility under standard laboratory conditions. It is generally described as being miscible with tetrahydrofuran (THF) and diethyl ether.[1][2]

Commercially Available Concentrations

The following table summarizes the typical concentrations of this compound solutions available from chemical suppliers. These concentrations represent stable solutions and serve as a useful guide for researchers.

| Solvent | Concentration (Molarity, M) | Reference(s) |

| Tetrahydrofuran (THF) | 0.75 M, 1.0 M, 2.0 M | [3][4] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 2.9 M, 3.0 M | [1] |

| Diethyl Ether (Et₂O) | 2.0 M | [5] |

Note: The higher concentrations achievable in 2-MeTHF compared to THF suggest a greater solubility in this solvent, which is a valuable consideration for process development where higher concentration is advantageous.[6]

Experimental Protocols

Accurate determination of the Grignard reagent concentration is critical for stoichiometric control in chemical reactions. Titration is the most common method for this purpose. Below are detailed protocols for two widely used titration methods.

Titration with Iodine and Lithium Chloride in THF

This method, often referred to as the Knochel titration, is a reliable way to determine the concentration of Grignard reagents.

Protocol:

-

Preparation of the Titration Mixture:

-

Under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar to a flame-dried vial.

-

Weigh approximately 100 mg of iodine (I₂) into the vial.

-

Add 1.0 mL of a 0.5 M solution of lithium chloride (LiCl) in dry THF.

-

Stir the mixture until the iodine is completely dissolved, resulting in a dark brown solution.

-

Cool the solution to 0 °C using an ice bath.

-

-

Titration:

-

Slowly add the this compound solution dropwise from a syringe to the stirred, cooled iodine solution.

-

The endpoint is reached when the dark brown color of the solution turns to a light yellow and then becomes colorless.

-

Record the volume of the Grignard reagent added.

-

-

Calculation:

-

Calculate the molarity of the this compound solution based on the stoichiometry of the reaction with iodine.

-

It is recommended to perform the titration in duplicate or triplicate and average the results for accuracy.

-

Caption: General workflow for the titration of a Grignard reagent.

Titration with Diphenylacetic Acid

This method relies on the deprotonation of a carboxylic acid by the Grignard reagent.

Protocol:

-

Preparation:

-

Accurately weigh a known amount of diphenylacetic acid into a flame-dried flask under an inert atmosphere.

-

Dissolve the diphenylacetic acid in a suitable anhydrous ethereal solvent (e.g., THF).

-

-

Titration:

-

Slowly add the freshly prepared this compound solution to the diphenylacetic acid solution with stirring.

-

The endpoint is indicated by the appearance of a persistent yellow color.

-

-

Calculation:

-

Determine the concentration of the Grignard reagent based on the amount of diphenylacetic acid used and the volume of the Grignard solution added.

-

Considerations for Solvent Choice

The choice of ethereal solvent can significantly impact the solubility, stability, and reactivity of this compound.

-

Tetrahydrofuran (THF): A common and effective solvent for Grignard reagents, offering good solubility and stabilization of the reagent.[3]

-

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, often allowing for higher concentrations of Grignard reagents.[6] It has a higher boiling point and lower water solubility, which can be advantageous in work-up procedures.[7]

-

Diethyl Ether (Et₂O): The traditional solvent for Grignard reagent formation. Its lower boiling point can be a disadvantage in some applications.

-

Cyclopentyl Methyl Ether (CPME): A newer, hydrophobic ether solvent with a high boiling point and low peroxide formation tendency.[8] While it is a suitable solvent for many Grignard reactions, the solubility of the Grignard reagent itself may be lower compared to THF or 2-MeTHF, sometimes resulting in heterogeneous mixtures.[9][10]

Conclusion

While precise quantitative solubility data for this compound in ethereal solvents is limited, a wealth of practical knowledge exists regarding its use in commercially available solutions. The choice of solvent is a critical parameter that influences not only solubility but also the overall performance of the Grignard reaction. For applications requiring high concentrations, 2-MeTHF appears to be a particularly promising solvent. Accurate determination of the Grignard reagent concentration through reliable titration methods is essential for achieving reproducible and high-yielding synthetic outcomes. This guide provides the foundational knowledge and practical protocols for the effective use of this compound in a research and development setting.

References

- 1. lookchem.com [lookchem.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound Solution 1.0 M in THF Best Price in Hyderabad [symaxlaboratories.net]

- 4. Manufacturers of this compound solution 2.0 M in THF, CAS 920-39-8, I 1203, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. indiamart.com [indiamart.com]

- 6. cms.chempoint.com [cms.chempoint.com]

- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Initiation of Grignard Reactions with Isopropyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of isopropylmagnesium bromide, a pivotal Grignard reagent in organic synthesis, is critically dependent on the successful initiation of the reaction between isopropyl bromide and magnesium metal. This technical guide provides a comprehensive overview of the core principles and practical methodologies for achieving efficient and reliable initiation. It delves into the mechanistic underpinnings of magnesium activation, presents detailed experimental protocols for various initiation techniques, and offers a comparative analysis of their effectiveness. Furthermore, this guide outlines potential side reactions and methods for the quantitative analysis of the resulting Grignard reagent, equipping researchers with the knowledge to optimize this crucial synthetic step.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and widely utilized reagents in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The synthesis of these powerful nucleophiles is achieved by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[2] However, the initiation of this reaction can be notoriously challenging due to the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium.[3] This guide focuses specifically on the initiation of the Grignard reaction with isopropyl bromide, a common and sterically accessible secondary alkyl halide.

Effective initiation is paramount for ensuring reproducible reaction kinetics, maximizing yield, and minimizing the formation of byproducts. This document will explore the prevalent methods of magnesium activation, including chemical and mechanical techniques, and provide detailed protocols to aid in their successful implementation.

The Mechanism of Grignard Reaction Initiation

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[3] The primary barrier to initiation is the inert layer of magnesium oxide that forms upon exposure of magnesium to air.[3] Successful initiation strategies, therefore, focus on disrupting this oxide layer to expose fresh, reactive magnesium surfaces.

The overall reaction is as follows:

(CH₃)₂CHBr + Mg → (CH₃)₂CHMgBr

The mechanism is believed to involve a single-electron transfer (SET) from the magnesium surface to the alkyl halide.[3]

The Role of Magnesium Activation

Activation of the magnesium surface is the critical first step in initiating the Grignard reaction. This can be achieved through several methods:

-

Chemical Activation: Involves the use of activating agents that react with the magnesium surface to remove the oxide layer and create reactive sites. Common chemical activators include iodine (I₂) and 1,2-dibromoethane (DBE).[4]

-

Mechanical Activation: This method physically disrupts the magnesium oxide layer. Techniques include crushing the magnesium turnings with a glass rod or using ultrasound.[5]

Comparative Data on Initiation Methods

While direct, side-by-side comparative studies for the initiation of this compound are not extensively documented in a single source, the following table summarizes typical parameters and expected outcomes based on various established protocols.

| Activation Method | Initiator | Typical Initiation Time | Initiation Temperature (°C) | Expected Yield of this compound | Notes |

| Chemical | Iodine (I₂) | 1-5 minutes | Room temperature to gentle reflux | 75-90% | Disappearance of the purple iodine color is a key indicator of initiation.[5] |

| Chemical | 1,2-Dibromoethane (DBE) | 1-5 minutes | Room temperature | 80-95% | Evolution of ethylene gas (bubbling) signals the start of the reaction.[4] |

| Mechanical | Grinding/Crushing | Variable (can be immediate) | Room temperature | Variable (depends on efficiency) | Creates fresh, unoxidized magnesium surfaces.[5] |

| Initiator | Pre-formed Grignard Reagent | Immediate | Room temperature to 65°C | >90% | A small amount of a previously prepared Grignard solution is added.[2] |

Experimental Protocols

General Considerations for all Protocols:

-

All glassware must be rigorously dried in an oven at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Anhydrous solvents are essential for the success of the Grignard reaction.[2]

-

The reaction should be carried out under an inert atmosphere to prevent the ingress of moisture and oxygen.

Protocol 1: Initiation with Iodine

This protocol details the formation of this compound using iodine as a chemical activator.

Materials:

-

Magnesium turnings

-

Isopropyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Reagent Preparation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single, small crystal of iodine.

-

Initiation: Add a small portion of the anhydrous solvent to the flask, just enough to cover the magnesium turnings. Prepare a solution of isopropyl bromide (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small amount (approx. 10%) of the isopropyl bromide solution to the magnesium suspension.

-

Observation: Stir the mixture. The initiation of the reaction is indicated by the disappearance of the purple color of the iodine, the appearance of a cloudy gray/brown suspension, and a spontaneous increase in temperature, which may lead to gentle refluxing of the solvent.[5]

-

Reaction Progression: Once the reaction has initiated, slowly add the remaining isopropyl bromide solution from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in an ice bath.

-

Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.

Protocol 2: Initiation with 1,2-Dibromoethane (DBE)

This protocol outlines the use of 1,2-dibromoethane as a highly effective initiator.

Materials:

-

Magnesium turnings

-

Isopropyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1,2-Dibromoethane

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Follow the same procedure as in Protocol 1 for setting up and drying the apparatus.

-

Reagent Preparation: Place magnesium turnings (1.2 equivalents) into the flask.

-

Initiation: Add a small portion of the anhydrous solvent to cover the magnesium. Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. The reaction with DBE is typically rapid and is evidenced by the evolution of ethylene gas (bubbling).[4]

-

Addition of Isopropyl Bromide: Once the initial vigorous reaction with DBE has subsided, begin the slow, dropwise addition of the isopropyl bromide solution (1.0 equivalent in anhydrous solvent) from the dropping funnel.

-

Observation and Progression: The initiation of the main reaction is characterized by a sustained exotherm and the formation of a cloudy gray solution. Maintain a gentle reflux by controlling the rate of addition.

-

Completion: After the addition is complete, continue to stir the reaction mixture for 30-60 minutes to ensure all the magnesium has reacted.

Visualization of Workflows and Mechanisms

Experimental Workflow for Grignard Reaction Initiation

Caption: General experimental workflow for the initiation and formation of this compound.

Signaling Pathway of Magnesium Activation

Caption: Simplified pathway illustrating the activation of the magnesium surface leading to Grignard reagent formation.

Side Reactions

The primary side reaction of concern during the formation of Grignard reagents is the Wurtz coupling reaction.[3] This occurs when the newly formed Grignard reagent acts as a nucleophile and reacts with the unreacted alkyl halide.

(CH₃)₂CHMgBr + (CH₃)₂CHBr → (CH₃)₂CH-CH(CH₃)₂ + MgBr₂

Factors that favor Wurtz coupling:

-

High local concentrations of the alkyl halide: This can be mitigated by the slow, dropwise addition of the alkyl halide solution.

-

Higher reaction temperatures: Maintaining a gentle reflux is generally sufficient and avoids excessive temperatures that can promote side reactions.[3]

Quantitative Analysis of Grignard Reagent Concentration

Accurate determination of the Grignard reagent concentration is crucial for its subsequent use in synthesis. Several titration methods are commonly employed.

Titration with a Protic Acid

This is a straightforward acid-base titration. A known volume of the Grignard solution is quenched with an excess of a standard acid (e.g., HCl), and the unreacted acid is then back-titrated with a standard base (e.g., NaOH).

Titration with Iodine

A solution of iodine in an anhydrous solvent is titrated with the Grignard reagent. The endpoint is the disappearance of the iodine color. This method is based on the reaction:

2 (CH₃)₂CHMgBr + I₂ → (CH₃)₂CH-CH(CH₃)₂ + 2 MgBrI

This titration actually determines the concentration of the active Grignard reagent that can participate in coupling reactions.

A more direct titration involves adding the Grignard solution to a known amount of iodine until the color disappears.[6]

Conclusion

The successful initiation of the Grignard reaction with isopropyl bromide is a critical step that dictates the overall efficiency of the synthesis. By understanding the principles of magnesium activation and carefully controlling reaction parameters, researchers can reliably generate this valuable reagent. The choice of activation method, whether chemical or mechanical, can be tailored to the specific experimental setup and scale. Careful attention to anhydrous conditions, slow addition of the alkyl halide, and appropriate temperature control are key to maximizing the yield of this compound while minimizing the formation of Wurtz coupling byproducts. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

theoretical yield calculation for Isopropylmagnesium Bromide synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for Isopropylmagnesium Bromide Synthesis

Introduction

Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of this compound, a common Grignard reagent, involves the reaction of isopropyl bromide with magnesium metal in an anhydrous ethereal solvent. Accurate calculation of the theoretical yield is a critical first step in evaluating the efficiency of this synthesis, providing a benchmark against which the actual experimental yield can be compared. This guide provides a comprehensive overview of the principles and procedures for calculating the theoretical yield of this compound.

Reaction Stoichiometry

The synthesis of this compound proceeds through the following balanced chemical equation:

CH₃CH(Br)CH₃ + Mg → (CH₃)₂CHMgBr